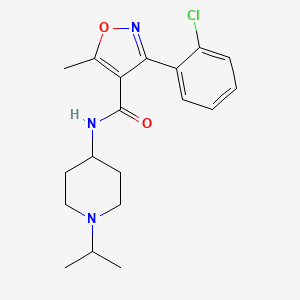![molecular formula C20H23N3O5 B4978731 ethyl 4-[({2-[3-(4-methoxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4978731.png)
ethyl 4-[({2-[3-(4-methoxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[({2-[3-(4-methoxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate, commonly known as EACA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. EACA is a hydrazide derivative of benzoic acid and is often used as an inhibitor of plasminogen activators.
作用机制
EACA works by inhibiting the activity of plasminogen activators, which are enzymes that convert plasminogen to plasmin. Plasmin is an enzyme that breaks down fibrin, a protein that is involved in blood clotting. By inhibiting plasminogen activators, EACA can prevent the formation of blood clots.
Biochemical and Physiological Effects
EACA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of plasminogen activators, which can prevent the formation of blood clots. EACA has also been shown to inhibit the growth of cancer cells in vitro. Additionally, EACA has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using EACA in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments to test its effects. However, one limitation of using EACA in lab experiments is that it may not be effective in vivo, as it may be metabolized or eliminated too quickly to have a therapeutic effect.
未来方向
There are several future directions for research on EACA. One area of research is the development of more effective inhibitors of plasminogen activators. Another area of research is the development of new cancer treatments based on the inhibition of plasminogen activators. Additionally, EACA may have potential therapeutic applications in inflammatory diseases, and further research is needed to explore this possibility. Finally, more research is needed to determine the safety and efficacy of EACA in vivo, as well as its potential interactions with other drugs.
合成方法
The synthesis of EACA involves the condensation of 4-aminobenzoic acid with ethyl chloroformate to yield ethyl 4-carbethoxyaminobenzoate. The resulting compound is then reacted with hydrazine hydrate to form ethyl 4-carbethoxyhydrazinobenzoate. Finally, the compound is reacted with 4-methoxyphenylpropanoyl chloride to yield EACA.
科学研究应用
EACA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of plasminogen activators, which can prevent the formation of blood clots. EACA has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
ethyl 4-[[3-(4-methoxyphenyl)propanoylamino]carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-28-19(25)15-7-9-16(10-8-15)21-20(26)23-22-18(24)13-6-14-4-11-17(27-2)12-5-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,22,24)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBXKCPNOYGZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclohexyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4978656.png)
![5-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}-2-furoic acid](/img/structure/B4978664.png)
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,4'-biphenyldiamine](/img/structure/B4978676.png)

![(2R*,6S*)-4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4978683.png)
amine oxalate](/img/structure/B4978691.png)
![methyl 4-[4-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B4978695.png)
![3-(4-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978701.png)


![2-allyl-6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4978725.png)
![4-bromo-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4978734.png)
![methyl 4-[5-(1-naphthylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4978738.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene](/img/structure/B4978746.png)